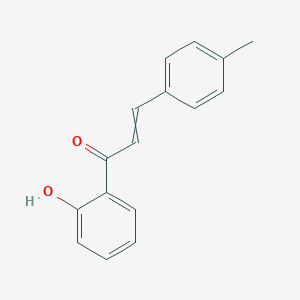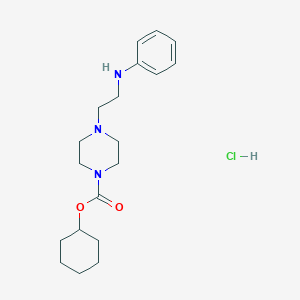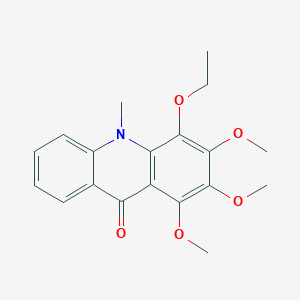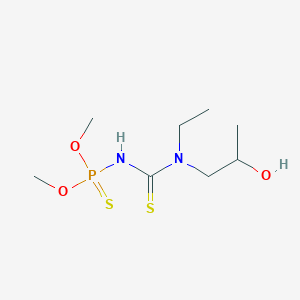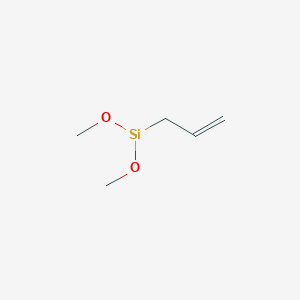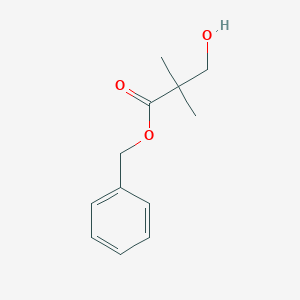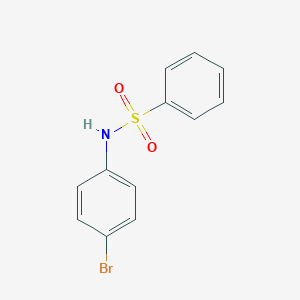
Benzenesulfonamide, N-(4-bromophenyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been explored in various contexts, with different substituents leading to compounds with diverse biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with specific compounds demonstrating high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury . Another study focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, identifying a novel scaffold for PR antagonists . Additionally, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized, showing potential as carbonic anhydrase inhibitors and cytotoxic agents . The synthesis of quinoline derivatives from N-(2-bromophenylmethylphenyl)benzenesulfonamide has also been described, highlighting the versatility of benzenesulfonamide in chemical reactions .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the crystal structure of the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide reveals a hydrogen-bonded ladder motif, which could be relevant to its reactivity and interaction with biological targets . The structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays characteristic features of benzenesulfonamide derivatives, with the N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group, which may affect its binding properties .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, leading to the formation of diverse molecular architectures. The reaction of N-(2-bromophenylmethylphenyl)benzenesulfonamide with electron-rich alkenes results in the formation of quinoline derivatives, demonstrating the reactivity of the sulfonamide group in cyclocondensation reactions . The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide show that these compounds can form supramolecular architectures through C—H...πaryl and C—H...O interactions, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures and the nature of their substituents. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π–π interactions and N—H...N hydrogen-bonding interactions, leading to a three-dimensional network that could affect its solubility and stability . The presence of different substituents such as bromo, fluoro, methoxy, and nitro groups can also impact the polarity, boiling points, and melting points of these compounds, as well as their ability to interact with biological targets [1-8].
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been synthesized and characterized for their potential application in photodynamic therapy. A study by Pişkin, Canpolat, and Öztürk (2020) focused on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Transformations and Heterocyclic Synthesis
Benzenesulfonamides have been used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. A review by Fülöpová and Soural (2015) summarizes strategies for applying polymer-supported benzenesulfonamides in solid-phase synthesis (Fülöpová & Soural, 2015).
Inhibition of Carbonic Anhydrase
A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating their potent inhibitory effects on cytosolic carbonic anhydrase I and II isoenzymes. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).
Photophysicochemical Properties
Öncül, Öztürk, and Pişkin (2021) investigated the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative substituents. Their findings suggest potential applications in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity and Spectroscopic Characterization
A study by Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and characterized them through various spectroscopic techniques. They also evaluated these compounds for their antimicrobial activities, providing insights into their potential use in developing new antimicrobial agents (Demircioğlu et al., 2018).
Bioactivity Studies
Gul et al. (2016) conducted bioactivity studies on new benzenesulfonamide derivatives, assessing their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This highlights the diverse applications of benzenesulfonamide derivatives in biomedical research (Gul et al., 2016).
Catalyst-Free and Metal-Free Electrophilic Bromoamidation
Yu et al. (2015) developed an efficient, catalyst-free, and metal-free bromoamidation of unactivated olefins using benzenesulfonamide. This methodology provides a novel approach in organic synthesis, particularly in the modification of olefins (Yu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLFFQAEABRCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303623 | |
| Record name | Benzenesulfonamide, N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)benzenesulfonamide | |
CAS RN |
16468-97-6 | |
| Record name | 4'-Bromobenzenesulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



